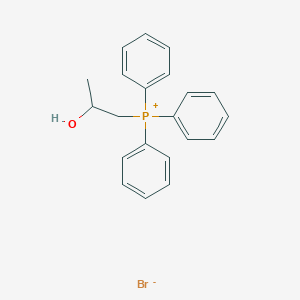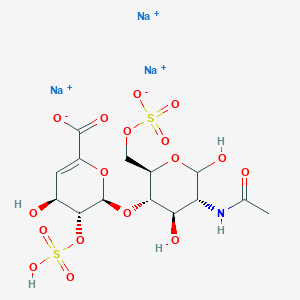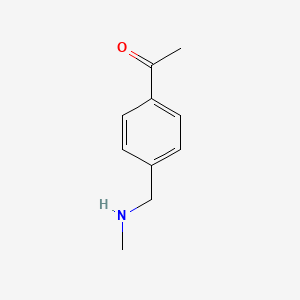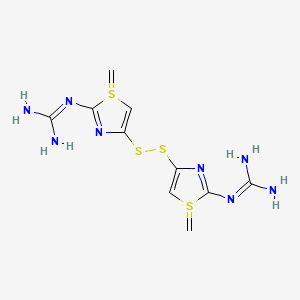
(2-Hydroxypropyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropyl)triphenylphosphonium bromide is a phosphonium salt with the chemical formula C21H22BrOP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a 2-hydroxypropyl group. This compound is known for its applications in organic synthesis and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1-propanol. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is optimized for higher yields and purity, often using microwave irradiation to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt, while oxidation might produce a phosphine oxide .
Aplicaciones Científicas De Investigación
(2-Hydroxypropyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including nanocomposites and polymers.
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropyl)triphenylphosphonium bromide involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in mitochondria, where it can exert its effects. This accumulation is driven by the mitochondrial membrane potential, which is higher in cancer cells compared to normal cells . The compound can disrupt mitochondrial function, leading to cell death through apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
(2-Hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (2-Hydroxyethyl)triphenylphosphonium bromide, the additional carbon in the hydroxypropyl group can influence its reactivity and interaction with biological molecules .
Propiedades
Número CAS |
3020-30-2 |
|---|---|
Fórmula molecular |
C21H22BrOP |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-hydroxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HFXNDQCITGJJIY-UHFFFAOYSA-M |
SMILES canónico |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)

![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)


